REACTION_CXSMILES
|
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[C:25]([OH:44])(=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[OH-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].BrN1C(=O)CCC1=O.[N+]([O-])([O-])=O.[Ag+:65].[Br-:66].[K+]>O.C(OCCCC)(=O)C>[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Ag+:65].[C:25]([O-:44])(=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[Ag+:65].[Ag:65][Br:66] |f:2.3,4.5.6,8.9,10.11,14.15,16.17|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
840 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
polyvinyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 90° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
CUSTOM
|
Details
|
was kept at 35° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
WAIT
|
Details
|
to stand for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
separating into two layers
|
Type
|
CUSTOM
|
Details
|
After the aqueous layer was removed
|
Type
|
WASH
|
Details
|
the remaining gel was washed two times with water
|
Reaction Time |
30 min |
Name
|
silver behenate
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]
|
Name
|
silver stearate
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]
|
Name
|
silver bromide
|
Type
|
product
|
Smiles
|
[Ag]Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[C:25]([OH:44])(=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[OH-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].BrN1C(=O)CCC1=O.[N+]([O-])([O-])=O.[Ag+:65].[Br-:66].[K+]>O.C(OCCCC)(=O)C>[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Ag+:65].[C:25]([O-:44])(=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[Ag+:65].[Ag:65][Br:66] |f:2.3,4.5.6,8.9,10.11,14.15,16.17|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
840 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
polyvinyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 90° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
CUSTOM
|
Details
|
was kept at 35° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
WAIT
|
Details
|
to stand for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
separating into two layers
|
Type
|
CUSTOM
|
Details
|
After the aqueous layer was removed
|
Type
|
WASH
|
Details
|
the remaining gel was washed two times with water
|
Reaction Time |
30 min |
Name
|
silver behenate
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]
|
Name
|
silver stearate
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]
|
Name
|
silver bromide
|
Type
|
product
|
Smiles
|
[Ag]Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |